molecular formula C28H20S5 B14308257 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane CAS No. 118091-25-1

6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane

Cat. No.: B14308257
CAS No.: 118091-25-1
M. Wt: 516.8 g/mol
InChI Key: AFKXLOXXUVGXFX-UHFFFAOYSA-N
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Description

6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane: is a unique organosulfur compound characterized by its pentathiepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane typically involves the reaction of diphenylmethane derivatives with sulfur sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the formation of the pentathiepane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfur species involved.

Chemical Reactions Analysis

Types of Reactions: 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the pentathiepane ring, forming simpler sulfur-containing compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler sulfur-containing compounds.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in materials science for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

    6,7-Bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazole: Known for its activity against triple-negative breast cancer.

    6,7-Bis(2-methoxyethoxy)-3H-quinazolin-4-one: Studied for its potential use in medicinal chemistry.

Uniqueness: 6,7-Bis(diphenylmethylidene)-1,2,3,4,5-pentathiepane is unique due to its pentathiepane ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

118091-25-1

Molecular Formula

C28H20S5

Molecular Weight

516.8 g/mol

IUPAC Name

6,7-dibenzhydrylidenepentathiepane

InChI

InChI=1S/C28H20S5/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28(30-32-33-31-29-27)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

AFKXLOXXUVGXFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=C(C3=CC=CC=C3)C4=CC=CC=C4)SSSSS2)C5=CC=CC=C5

Origin of Product

United States

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